molecular formula C9H14O2 B129534 Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) CAS No. 149251-80-9

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)

Cat. No. B129534
M. Wt: 154.21 g/mol
InChI Key: VPQYGKRHSKLXJB-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 1,3,6-trimethyl-8-oxobicyclo[4.1.0]heptane-2-carboxylic acid or simply as 1,3,6-trimethyl-8-oxobicyclo[4.1.0]heptane.

Mechanism Of Action

The exact mechanism of action of Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) is not well understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes.

Biochemical And Physiological Effects

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) has been found to have low toxicity and does not appear to have any significant biochemical or physiological effects on the human body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) in lab experiments is its low toxicity and high stability. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI). One possible direction is the development of new antibiotics and antifungal agents based on its antibacterial and antifungal properties. Another potential direction is the use of this compound as a chiral building block in organic synthesis. Further studies are also needed to better understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) involves the reaction of 2,3-dimethyl-2-butene with maleic anhydride in the presence of sulfuric acid. The resulting product is then oxidized with potassium permanganate to yield the desired compound.

Scientific Research Applications

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use as a chiral building block in organic synthesis.

properties

CAS RN

149251-80-9

Product Name

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-[(1S,3R,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone

InChI

InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9-/m1/s1

InChI Key

VPQYGKRHSKLXJB-HRDYMLBCSA-N

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@]2([C@H](C1)O2)C

SMILES

CC(=O)C1CCC2(C(C1)O2)C

Canonical SMILES

CC(=O)C1CCC2(C(C1)O2)C

synonyms

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)- (9CI)

Origin of Product

United States

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